molecular formula C11H15BN2O3 B11774505 3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid

3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid

Cat. No.: B11774505
M. Wt: 234.06 g/mol
InChI Key: MOCQHTNKCTVTJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid typically involves the reaction of 3-Amino-5-bromophenylboronic acid with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-Amino-5-(pyrrolidinocarbonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

Molecular Formula

C11H15BN2O3

Molecular Weight

234.06 g/mol

IUPAC Name

[3-amino-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BN2O3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4,13H2

InChI Key

MOCQHTNKCTVTJC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)N2CCCC2)(O)O

Origin of Product

United States

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